An In-depth Technical Guide to 2-(Ethylthio)ethanol (CAS No. 110-77-0)
An In-depth Technical Guide to 2-(Ethylthio)ethanol (CAS No. 110-77-0)
Foreword: Understanding a Versatile Thioether Alcohol
2-(Ethylthio)ethanol, identified by CAS Number 110-77-0, is a bifunctional molecule possessing both a hydroxyl group and a thioether linkage.[1] This unique structure makes it a highly reactive and valuable intermediate in a multitude of organic synthesis applications, ranging from the production of life-saving pharmaceuticals to the formulation of industrial and agricultural products.[2][3] This guide provides a comprehensive technical overview of its chemical properties, synthesis protocols, reactivity, applications, and critical safety considerations, designed to equip researchers and development professionals with the practical knowledge required to effectively and safely utilize this compound.
Core Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical properties is fundamental to its application in experimental design, process scale-up, and safety assessments. 2-(Ethylthio)ethanol is a colorless to pale straw-colored liquid characterized by a pungent, unpleasant odor.[1][4] Its key properties are summarized below for rapid reference.
Table 1: Physicochemical Properties of 2-(Ethylthio)ethanol
| Property | Value | Source(s) |
| CAS Number | 110-77-0 | [1] |
| Molecular Formula | C₄H₁₀OS | [1][4][5] |
| Molecular Weight | 106.18 g/mol | [1][5] |
| IUPAC Name | 2-(Ethylsulfanyl)ethanol | [1] |
| Boiling Point | 184-184.5 °C | [1][6] |
| Melting Point | -100 °C | [1] |
| Density / Specific Gravity | 1.012 - 1.020 g/cm³ at 20 °C | [6][7][8] |
| Refractive Index | 1.482 - 1.489 at 20 °C | [1][8] |
| Flash Point | > 230.00 °F (> 110 °C) (Combustible Liquid) | [4][8] |
| Solubility | Easily soluble in water (26% solubility) and organic solvents like ethanol and acetone. | [1][6] |
| Vapor Density | 3.66 (Air = 1.0) | [7] |
Spectroscopic data is crucial for identity confirmation and purity analysis. Comprehensive ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral data for 2-(Ethylthio)ethanol are publicly available and indexed in databases such as the Hazardous Substances Data Bank (HSDB) and MassBank.[1]
Synthesis Pathway: Reaction of Ethyl Mercaptan and Ethylene Oxide
The primary industrial synthesis of 2-(Ethylthio)ethanol involves the base-catalyzed ring-opening of ethylene oxide with ethyl mercaptan. While chemically straightforward, this exothermic reaction presents significant process control challenges.
Mechanistic Considerations and Process Optimization
The reaction proceeds via a nucleophilic attack of the thiolate anion (formed by the deprotonation of ethyl mercaptan by a base) on one of the carbon atoms of the ethylene oxide ring.
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Causality of Challenges : In the absence of a catalyst, the reaction is extremely slow. Applying high temperatures to accelerate the uncatalyzed reaction is counterproductive, leading to the formation of undesirable byproducts such as high-boiling polymers and diethyl sulfide, and can create a risk of an uncontrollable, explosive thermal runaway.
-
Catalytic Solutions : To achieve high yield and purity at controlled temperatures, catalysts are essential.
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Ammonium Hydroxide : An effective promoter that significantly increases the reaction rate, allowing for lower operating temperatures (e.g., 150-200°F) and pressures, thereby minimizing byproduct formation.
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Autocatalysis : It has been demonstrated that the reaction mixture itself, containing the 2-(ethylthio)ethanol product, can act as a promoter.[9] This autocatalytic approach eliminates the need for an extrinsic catalyst, streamlining the process. The reaction is initiated in the presence of a pre-existing batch of the reaction mixture, which accelerates the conversion of fresh reactants.[9]
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Visualized Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of 2-(Ethylthio)ethanol.
Caption: Generalized workflow for the synthesis of 2-(Ethylthio)ethanol.
Laboratory Scale Synthesis Protocol (Ammonium Hydroxide Catalysis)
This protocol is a representative example and must be performed with strict adherence to all institutional safety guidelines, particularly when handling toxic, flammable ethyl mercaptan and carcinogenic ethylene oxide.
-
Reactor Setup : Equip a pressure-rated stirred autoclave with inlets for reactants, a thermocouple, a pressure gauge, and a cooling system. Ensure the system is inerted with nitrogen.
-
Charging Reactants : Charge the autoclave with ethyl mercaptan. Add the catalyst, ammonium hydroxide (typically 2-10% by weight based on the ethyl mercaptan).
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Initiating Reaction : Seal the reactor and begin stirring. Heat the mixture to the target temperature (e.g., 150°F).
-
Ethylene Oxide Addition : Slowly introduce ethylene oxide into the reactor below the liquid surface. The rate of addition must be carefully controlled to manage the exothermic reaction and maintain the target temperature and pressure (e.g., 45-100 psig).
-
Reaction Monitoring : Monitor the reaction progress by sampling and analyzing for the disappearance of ethylene oxide (e.g., via Gas Chromatography).
-
Workup and Purification : Once the reaction is complete, cool the reactor and vent any excess pressure. The crude reaction mixture is then transferred to a distillation apparatus for purification under reduced pressure to isolate the 2-(ethylthio)ethanol product.
Chemical Reactivity and Applications
2-(Ethylthio)ethanol's utility stems from its dual functionality. The hydroxyl group can undergo typical alcohol reactions (e.g., esterification, etherification), while the thioether is susceptible to oxidation. This makes it a versatile building block.
Key Industrial Applications
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Pharmaceutical Synthesis : It serves as a critical intermediate in the production of certain Active Pharmaceutical Ingredients (APIs).[2][3] Its most notable role is in the synthesis pathway of Tinidazole , an important antimicrobial and antiprotozoal drug.[2]
-
Agrochemicals : The compound is a precursor for systemic insecticides. For example, it is a key intermediate for the pesticide Disulfoton .[1]
-
Industrial Intermediates : It is widely used in the synthesis of:
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Flavoring Agent : It is recognized and used as a flavoring agent in the food industry under specific regulatory approvals.[1]
Oxidation to Sulfones
The sulfur atom in 2-(Ethylthio)ethanol can be oxidized, typically using oxidizing agents like hydrogen peroxide or peroxy acids. It is gradually oxidized to the corresponding sulfone simply by exposure to air.[6] This transformation is significant as sulfones have different physical properties and biological activities, a consideration for long-term storage and stability studies.
Safety, Toxicology, and Handling
2-(Ethylthio)ethanol is a hazardous chemical that requires stringent safety protocols. It is classified as a combustible liquid and is known to cause severe skin burns and serious eye damage.[1][4]
Table 2: Toxicological Data
| Test | Species | Route | Value | Source(s) |
| LD50 | Rat | Oral | > 2000 mg/kg | [7] |
| LC50 | Rat | Inhalation | > 461 ppm (4 h) | [7] |
Hazard Identification and GHS Classification
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Hazard Statements :
Recommended Handling and Storage Protocol
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[4][7] For fire situations, a self-contained breathing apparatus (SCBA) is required.[7]
-
Ventilation : Use and store only in a well-ventilated area to avoid the inhalation of vapors.[1]
-
Storage Conditions : Store in a cool, well-ventilated place away from heat, sparks, open flames, and other ignition sources.[1][7] Keep containers tightly closed when not in use.
-
Incompatibilities : Avoid contact with strong oxidizing agents.
-
Spill Management : In case of a spill, contain the spillage with non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal.[4] Prevent the product from entering drains.[4]
First Aid Measures
-
Eye Contact : Immediately rinse cautiously with water for several minutes.[4][7] Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or physician.[4][7]
-
Skin Contact : Wash off immediately with plenty of water for at least 15 minutes.[7] Get medical attention.
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[7]
-
Ingestion : Clean mouth with water and drink plenty of water afterward.[7] Ingestion may cause irritation to mucous membranes.[7]
Disposal Considerations
Disposal of 2-(Ethylthio)ethanol and its containers must be conducted at an approved waste disposal plant, in accordance with all local, state, and federal regulations.[4][7] The most favorable course of action is to use an alternative chemical product with less inherent propensity for occupational exposure or environmental contamination.[1]
Logical Relationships in Hazard Management
Effective management of 2-(Ethylthio)ethanol relies on understanding the relationship between its intrinsic properties and the required control measures.
Caption: Relationship between intrinsic hazards and mandatory control measures.
References
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2-(Ethylthio)ethanol - ChemBK . Source: ChemBK. URL: [Link]
- Production of 2-(ethylthio) ethanol - Google Patents (US3213144A). Source: Google Patents.
-
The Role of 2-(Ethylthio)ethanol in Modern Chemical Synthesis . Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Pharmacology of ethanol - Wikipedia . Source: Wikipedia. URL: [Link]
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ethyl 2-hydroxyethyl sulfide, 110-77-0 . Source: The Good Scents Company. URL: [Link]
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Ethylthioethanol . Source: Sapura Industries. URL: [Link]
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2-(Ethylthio)ethanol | C4H10OS | CID 8075 - PubChem . Source: National Center for Biotechnology Information, PubChem Database. URL: [Link]
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Ethanol (ethyl alcohol) - DCCEEW . Source: Australian Government, Department of Climate Change, Energy, the Environment and Water. URL: [Link]
- Production of 2-(ethylthio)ethanol - Google Patents (US3487113A). Source: Google Patents.
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